molecular formula C14H11BrClNO4 B2360938 {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate CAS No. 386277-36-7

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate

Cat. No.: B2360938
CAS No.: 386277-36-7
M. Wt: 372.6
InChI Key: MXFXPGVGVGKSJH-UHFFFAOYSA-N
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Description

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate is a chemical compound with the molecular formula C14H11BrClNO4 and a molecular weight of 372.5984 . This compound is known for its unique structure, which combines a chlorophenyl group, a carbamoyl group, and a bromofuran carboxylate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate typically involves the reaction of 2-chlorobenzylamine with 5-bromofuran-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO4/c15-12-6-5-11(21-12)14(19)20-8-13(18)17-7-9-3-1-2-4-10(9)16/h1-6H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFXPGVGVGKSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320290
Record name [2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

386277-36-7
Record name [2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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